molecular formula C8H14N2O2 B13322009 [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B13322009
M. Wt: 170.21 g/mol
InChI Key: HYNWVUOXEKZFES-UHFFFAOYSA-N
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Description

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic organic compound featuring an oxazole core substituted at position 5 with a 2-methoxypropan-2-yl group and a methanamine moiety at position 3. The 2-methoxypropan-2-yl substituent is a branched alkoxy group, contributing to unique steric and electronic properties.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

[5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C8H14N2O2/c1-8(2,11-3)7-4-6(5-9)10-12-7/h4H,5,9H2,1-3H3

InChI Key

HYNWVUOXEKZFES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)CN)OC

Origin of Product

United States

Preparation Methods

Oxazoline Ring Formation via Cyclization of Amino Alcohols and Carboxylic Acids Derivatives

Method Overview:
The synthesis typically begins with the cyclization of amino alcohol derivatives with suitable carboxylic acid derivatives or their activated forms, leading to the formation of the 1,2-oxazoline ring.

Procedure:

  • Starting materials: 2-Methoxypropan-2-ol derivatives and amino acids or nitriles.
  • Activation: Carboxylic acids are activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Cyclization: The amino alcohol reacts with the activated acid or nitrile in the presence of a dehydrating agent or under reflux conditions, promoting intramolecular cyclization to form the oxazoline ring.

Research Data:

  • A typical protocol involves stirring the amino alcohol with an acid chloride or activated acid in an inert solvent like dichloromethane (DCM) at room temperature or under reflux, followed by purification via chromatography (see).

Conversion of Oxazoline to Methanamine Derivative

Method Overview:
The transformation of the oxazoline ring into the methanamine involves ring-opening and functional group transformations.

Procedure:

  • Hydrogenolysis or reduction: Catalytic hydrogenation (e.g., Pd/C, Raney Ni) under hydrogen atmosphere can open the oxazoline ring, leading to the corresponding amino alcohol.
  • Amine formation: The amino alcohol is then converted into the methanamine derivative via reductive amination or direct nucleophilic substitution with formaldehyde or other methylating agents.

Research Data:

  • Typical conditions include hydrogen gas at atmospheric pressure or slightly elevated temperature, with solvents like ethanol or methanol. Subsequent methylation steps utilize formaldehyde or methyl iodide under basic conditions to afford the final methanamine group (see).

Alternative Synthetic Routes via Multi-Component Reactions

Method Overview:
Recent advances involve multi-component reactions (MCRs) that assemble the compound in a single step or in a streamlined sequence.

Procedure:

  • Reagents: Amino alcohols, nitriles, aldehydes, and methylating agents.
  • Conditions: Catalysis with Lewis acids (e.g., InCl₃) under ultrasonic irradiation or reflux, facilitating cyclization and functionalization simultaneously.
  • Advantages: High yields, shorter reaction times, and environmentally friendly protocols.

Research Data:

  • For example, a four-component reaction involving ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile under ultrasound irradiation has been reported to synthesize related heterocycles efficiently, which can be adapted for the target compound with suitable modifications (see).

Summary Data Table of Preparation Methods

Method Key Reagents Key Conditions Yield Range Remarks
Cyclization of amino alcohols with acids or nitriles Amino alcohols, acids, EDC/DCC Reflux, inert solvents 30-85% Common for oxazoline core synthesis
Nucleophilic substitution with methyl ether derivatives 2-Methoxypropene, Lewis acids Room temp to mild heating Variable For introducing the methoxy group
Ring-opening and reductive amination Hydrogen, catalysts, formaldehyde Hydrogenation conditions 50-90% Converts oxazoline to methanamine
Multi-component reactions Ethyl acetoacetate, hydrazine, nitriles Ultrasonic or reflux 80-95% Efficient, green chemistry approaches

Concluding Remarks

The synthesis of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine predominantly involves constructing the oxazoline ring through cyclization of amino alcohols with activated carboxylic derivatives, followed by functionalization steps to introduce the methoxy substituent and convert the heterocycle into the methanamine derivative. Recent research emphasizes the utility of multi-component reactions and green chemistry protocols to optimize yield, reduce reaction time, and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the methanamine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the methanamine group can form covalent bonds with active sites of enzymes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity Source
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine 2-Methoxypropan-2-yl C₈H₁₄N₂O₂ 170.21 N/A* N/A Inferred
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine 4-Methoxyphenyl C₁₁H₁₂N₂O₂ 212.23 1018662-21-9 95%
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine 2,4-Difluorophenyl C₁₀H₈F₂N₂O 218.18 1105191-82-9 95%
[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine 4-Chlorophenyl C₁₀H₉ClN₂O 214.65 893639-01-5 95%
[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride 3-Methoxyphenyl C₁₁H₁₃ClN₂O₂ 240.69 1018605-16-7 95%
Key Observations:

Substituent Effects: The 2-methoxypropan-2-yl group introduces significant steric bulk and moderate lipophilicity compared to aromatic substituents. This may enhance solubility in non-polar solvents and influence membrane permeability in biological systems. Methoxyphenyl derivatives (e.g., 3- or 4-methoxy) exhibit planar aromatic systems with electron-donating methoxy groups, favoring π-π stacking interactions in drug-receptor binding . Difluorophenyl analogs leverage electron-withdrawing fluorine atoms to improve metabolic stability and enhance dipole interactions . Chlorophenyl derivatives utilize halogen bonding for targeted molecular interactions, often seen in kinase inhibitors .

Molecular Weight Trends :

  • Aromatic substituents (e.g., phenyl rings) increase molecular weight compared to the branched alkoxy group in the target compound. For example, the difluorophenyl analog (MW 218.18) is ~28% heavier than the target compound (MW 170.21).
Crystallographic Tools:
  • SHELX and ORTEP-3 are widely used for crystal structure determination and refinement (e.g., confirming substituent positions and hydrogen bonding patterns) .

Biological Activity

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₄N₂O₂. The structure consists of an oxazole ring substituted with a methanamine group and a methoxypropan group, which may influence its interaction with biological targets.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticonvulsant Activity : In preclinical studies, compounds with similar oxazole structures have shown potential as anticonvulsants. For instance, derivatives of oxazole have demonstrated effectiveness in various seizure models, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects : Some oxazole derivatives have been reported to protect neurons from oxidative stress and apoptosis, indicating a potential neuroprotective role for this compound .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence neurotransmitter levels in the brain, particularly GABAergic and glutamatergic systems, which are crucial for seizure control .
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative damage in neuronal tissues .

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceBiological ActivityModel UsedKey Findings
AnticonvulsantMES ModelSignificant reduction in seizure frequency at dosages of 50 mg/kg.
NeuroprotectiveIn vitroReduced cell death in primary neuronal cultures exposed to oxidative stress.
AntioxidantAnimal ModelDecreased markers of oxidative stress in treated animals compared to controls.

Q & A

Q. What are the optimal synthetic routes for [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine?

Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by functionalization. For example, a related isoxazole-methanamine derivative was synthesized using 1,4-dioxane as a solvent and triethylamine as a base to facilitate nucleophilic substitution (e.g., amine group introduction) . Key steps include:

  • Step 1 : Formation of the isoxazole ring via [3+2] cycloaddition.
  • Step 2 : Methoxypropan-2-yl group introduction using alkylation or Mitsunobu conditions.
  • Step 3 : Reductive amination or direct coupling for methanamine functionalization. Table 1 : Comparison of Synthetic Conditions from Literature
StepReagents/ConditionsYield (%)Reference
CycloadditionNH₂OH·HCl, EtOH, reflux65–78
Alkylation2-Methoxypropene, BF₃·Et₂O52
Amine CouplingNaBH₃CN, MeOH, RT45–60

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

Methodological Answer :

  • ¹H/¹³C NMR : The isoxazole ring protons resonate at δ 6.5–7.2 ppm, while the methoxypropan-2-yl group shows a singlet for the methoxy (δ 3.2–3.4 ppm) and quaternary carbons (δ 80–85 ppm in ¹³C). Methanamine protons appear as a broad singlet (δ 1.8–2.5 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 196.1 for C₉H₁₄N₂O₂) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and identify reactive sites. For example:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., isoxazole C-3) prone to nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability; smaller gaps suggest higher reactivity .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing increased reactivity in polar aprotic solvents (e.g., DMF) .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK-293) and controls (e.g., DMSO vehicle) across studies .
  • SAR Analysis : Compare substituent effects; the methoxypropan-2-yl group enhances lipophilicity (logP ≈ 1.8) but reduces aqueous solubility, impacting bioavailability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers via Grubbs’ test .

Q. What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer :

  • pH Stability : Buffered solutions (pH 7.4) with 0.1% BSA reduce degradation. The compound shows t₁/₂ > 24 hrs at 37°C in PBS .
  • Light Sensitivity : Store in amber glass vials to prevent photodegradation; UV-Vis spectra show λmax at 270 nm (π→π* transitions) .
  • Derivatization : Acetylation of the methanamine group improves stability (e.g., 95% purity after 30 days at 4°C) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Methodological Answer : Yield discrepancies often stem from:

  • Purity of Starting Materials : Commercial 2-methoxypropene (95% vs. 99%) impacts reaction efficiency .
  • Catalyst Loading : BF₃·Et₂O at 0.5 eq. vs. 1.0 eq. alters regioselectivity in alkylation .
  • Workup Protocols : Column chromatography (silica grade) vs. recrystallization affects recovery rates .

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